Cas no 871125-71-2 (4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid)

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid is a fluorinated arylboronic acid derivative with a propoxy substituent, offering enhanced stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. The tetrafluorinated aromatic ring improves electron-withdrawing properties, facilitating efficient transmetalation and oxidative addition steps. The propoxy group further modulates steric and electronic effects, making it a versatile intermediate in pharmaceutical and materials science applications. Its robust structure ensures compatibility with a range of reaction conditions, while the fluorine atoms contribute to improved metabolic stability in bioactive compounds. This compound is particularly valuable for synthesizing complex fluorinated architectures with high precision.
4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid structure
871125-71-2 structure
Product Name:4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid
CAS No:871125-71-2
MF:C9H9BF4O3
MW:251.970577001572
MDL:MFCD07784384
CID:719234
PubChem ID:24884275
Update Time:2025-05-26

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
    • 4-PROPOXY-2,3,5,6-TETRAFLUOROBENZENEBORONIC ACID
    • 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid
    • Boronic acid,B-(2,3,5,6-tetrafluoro-4-propoxyphenyl)-
    • CS-0175955
    • (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronicacid
    • SCHEMBL257743
    • 871125-71-2
    • AKOS015839605
    • BS-22454
    • MFCD07784384
    • A841957
    • (2,3,5,6-tetrafluoro-4-propoxy-phenyl)boronic acid
    • DTXSID60584710
    • BP-12119
    • tetrafluoro-4-propoxyphenylboronic acid
    • MDL: MFCD07784384
    • Inchi: 1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3
    • InChI Key: IDDYYTHVGIJBNA-UHFFFAOYSA-N
    • SMILES: FC1C(=C(B(O)O)C(=C(C=1OCCC)F)F)F

Computed Properties

  • Exact Mass: 252.05800
  • Monoisotopic Mass: 252.0580870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.39
  • Melting Point: 134-143 °C
  • Boiling Point: 313.7°C at 760 mmHg
  • Flash Point: 143.5°C
  • Refractive Index: 1.457
  • PSA: 49.69000
  • LogP: 0.71160

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazardous Material Identification: C

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid Pricemore >>

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Additional information on 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid

Recent Advances in the Application of 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS: 871125-71-2) in Chemical Biology and Pharmaceutical Research

4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS: 871125-71-2) is a fluorinated phenylboronic acid derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its propoxy and tetrafluoro substitutions, exhibits enhanced stability and reactivity compared to non-fluorinated analogs, making it a valuable building block in organic synthesis and drug development.

Recent studies have highlighted the role of 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The electron-withdrawing effects of the fluorine atoms and the propoxy group contribute to the compound's ability to form stable boronate intermediates, facilitating efficient coupling with a wide range of aryl halides. This property has been exploited in the synthesis of complex bioactive molecules, including potential therapeutics for oncology and infectious diseases.

In the field of chemical biology, researchers have utilized 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid as a versatile probe for studying protein-ligand interactions. The boronic acid moiety's ability to form reversible covalent bonds with diols and other nucleophiles has enabled the development of novel sensors and imaging agents. A 2023 study demonstrated its application in the detection of cell-surface glycans, providing insights into cellular communication processes and disease mechanisms.

Pharmaceutical applications of this compound have expanded significantly, with several research groups incorporating it into drug candidates targeting various diseases. Its unique electronic properties and metabolic stability make it particularly attractive for the development of kinase inhibitors and antimicrobial agents. Recent preclinical studies have shown promising results for derivatives of 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid in overcoming drug resistance mechanisms in both cancer and bacterial infections.

The synthesis and characterization of 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid have been refined in recent years, with improved protocols yielding higher purity and better yields. Advanced analytical techniques, including X-ray crystallography and NMR spectroscopy, have provided detailed structural insights that are informing rational drug design approaches. These developments are facilitating the compound's broader adoption in both academic and industrial research settings.

Looking forward, the unique properties of 4-Propoxy-2,3,5,6-tetrafluorophenylboronic acid position it as a key player in emerging areas such as targeted drug delivery systems and bioorthogonal chemistry. Ongoing research is exploring its potential in creating stimuli-responsive materials and as a component in novel diagnostic tools. The compound's versatility and the growing understanding of its behavior in biological systems suggest that its applications will continue to expand in the coming years.

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